Mpb-PE
CAS No.: 103794-17-8
VCID: VC0008453
Molecular Formula: C47H77N2O11P
Molecular Weight: 877.1 g/mol
* For research use only. Not for human or veterinary use.
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Description | MPB-PE, or maleimidophenyl butyramide phosphoethanolamine, is a modified lipid that is functionalized with a maleimide group . This modification makes it useful in various applications, particularly in the creation of liposomes and other lipid-based structures . The maleimide group is thiol-reactive, meaning it can readily react with thiol groups (sulfhydryl groups) found on cysteine residues in peptides or proteins . MPB-PE is utilized to anchor peptides to lipid membranes, which is significant in drug delivery and the study of membrane-active peptides . One specific application of MPB-PE involves using it to tune the permeability of liposome membranes . For instance, a study described using MPB-PE to anchor a de novo designed helix-loop-helix polypeptide, JR2KC, to the membrane, which resulted in pore formation . The extent of membrane disruption and release kinetics could be controlled by adjusting the maleimide surface concentration and the peptide-to-lipid ratio . Dynamic light scattering experiments showed that the binding of peptides to liposomes did not trigger the formation of micelles or liposome aggregation . In addition to JR2KC, other membrane-active peptides and molecules can be anchored to lipid membranes using MPB-PE, leveraging its thiol-reactive properties for various applications, such as creating maleimide-functionalized microbubbles or liposomes . Another similar chemical compound is 18:1 MPB PE, a head group modified functionalized lipid that has been used in the preparation of lipidated DNA anti . The use of MPB-PE allows for precise control over membrane permeability and opens up possibilities for developing recognition-based membrane-active peptides and enzyme-controlled release of liposomal cargo . |
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CAS No. | 103794-17-8 |
Product Name | Mpb-PE |
Molecular Formula | C47H77N2O11P |
Molecular Weight | 877.1 g/mol |
IUPAC Name | [3-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
Standard InChI | InChI=1S/C47H77N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-28-46(53)57-38-42(60-47(54)29-24-22-20-18-16-14-12-10-8-6-4-2)39-59-61(55,56)58-37-36-48-43(50)27-25-26-40-30-32-41(33-31-40)49-44(51)34-35-45(49)52/h30-35,42H,3-29,36-39H2,1-2H3,(H,48,50)(H,55,56) |
Standard InChIKey | PMNHFYTYBLGZOI-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |
Synonyms | MPB-PE N-(4-(4-maleimidophenyl)butyryl)-sn-glycero-3-phosphoethanolamine N-(4-(4-maleimidophenyl)butyryl)phosphatidylethanolamine |
PubChem Compound | 124842 |
Last Modified | Jul 17 2023 |
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